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molecular formula C7H8O5 B8381056 2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid

2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid

Cat. No. B8381056
M. Wt: 172.13 g/mol
InChI Key: DUTZESKVQSFXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062092B2

Procedure details

A solution of 2-oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid tert-butyl ester (200 mg, 0.88 mmol) in dichloromethane (4 mL) was stirred at 0° C. Trifluoroacetic acid (2 mL) was added and the reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 3 h. The solvent was evaporated and the residue was triturated with diethyl ether/iso-hexanes (1:1) to afford the title compound (135 mg, 90%) as a white solid. 1H NMR (300 MHz, d6-DMSO) 64.51 (d, J=10.5 Hz, 2H), 4.67 (d, J=10.5 Hz, 2H), 5.38 (d, J=17.6 Hz, 1H), 5.43 (d, J=10.7 Hz, 1H), 5.83 (dd, J=17.6, 10.7 Hz, 1H), 13.5-14.0 (br s, 1H). LCMS (m/z) 173.2 [M+H], Tr=0.62 min.
Name
2-oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1([CH:15]=[CH2:16])[CH2:13][O:12][C:11](=[O:14])[O:10][CH2:9]1)=[O:7])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[O:14]=[C:11]1[O:10][CH2:9][C:8]([CH:15]=[CH2:16])([C:6]([OH:7])=[O:5])[CH2:13][O:12]1

Inputs

Step One
Name
2-oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1(COC(OC1)=O)C=C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether/iso-hexanes (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1OCC(CO1)(C(=O)O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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